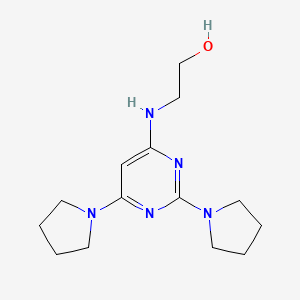
2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethanol is a chemical compound with the molecular formula C₁₄H₂₃N₅O It is characterized by the presence of a pyrimidine ring substituted with pyrrolidinyl groups and an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethanol typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . The structures of the obtained products are confirmed by methods such as IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethanol has several scientific research applications:
Medicinal Chemistry: Derivatives of this compound act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor. They can inhibit a wide range of enzymes, including phosphodiesterase type 5 and isocitrate dehydrogenase 1.
Biology: The compound exhibits antioxidative and antibacterial properties.
Industry: It is used in the synthesis of biologically active compounds and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets. For instance, it acts as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor . These interactions inhibit enzyme activity and affect various cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives containing a pyrimidine ring, such as:
- 2-(pyrrolidin-1-yl)pyrimidine
- 2-(2-arylpyrrolidin-1-yl)pyrimidine
Uniqueness
What sets 2-((2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethanol apart is its specific substitution pattern and the presence of the ethanolamine moiety
Properties
CAS No. |
157014-18-1 |
|---|---|
Molecular Formula |
C14H23N5O |
Molecular Weight |
277.37 g/mol |
IUPAC Name |
2-[(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C14H23N5O/c20-10-5-15-12-11-13(18-6-1-2-7-18)17-14(16-12)19-8-3-4-9-19/h11,20H,1-10H2,(H,15,16,17) |
InChI Key |
WLJMHEGOFBHPHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=C2)NCCO)N3CCCC3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-(imidazo[1,2-b]pyridazin-2-yl)phenylcarbamate](/img/structure/B8726063.png)



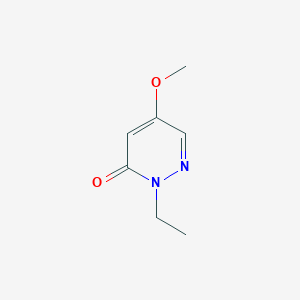
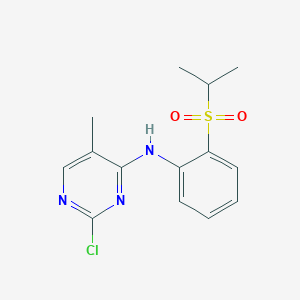
![2-cyclopropyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B8726101.png)


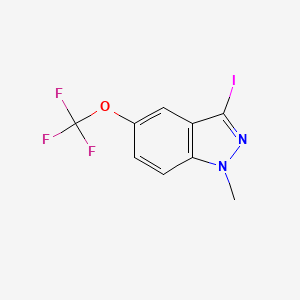
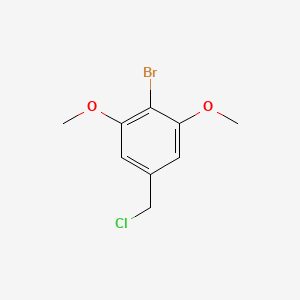
![2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-butyn-2-ol](/img/structure/B8726135.png)
